molecular formula C16H17NO3 B5800736 2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Cat. No. B5800736
M. Wt: 271.31 g/mol
InChI Key: HSRWHDGNIDWBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMPAA, and it has been found to have potential applications in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

DMPAA has been found to have potential applications in various fields of scientific research. In medicine, it has been studied as a potential anti-inflammatory and analgesic agent. Studies have shown that DMPAA can inhibit the production of pro-inflammatory cytokines and reduce pain sensitivity in animal models. In addition, DMPAA has been studied as a potential anticancer agent. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, DMPAA has been studied as a potential herbicide. It has been found to inhibit the growth of weeds and improve crop yields in field trials. In environmental science, DMPAA has been studied as a potential water treatment agent. It has been found to remove organic pollutants from water and improve water quality.

Mechanism of Action

The mechanism of action of DMPAA is not fully understood. However, studies have shown that it can modulate various signaling pathways in cells. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. DMPAA has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis.
Biochemical and Physiological Effects:
DMPAA has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce pain sensitivity and inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, DMPAA has been found to improve crop yields and water quality.

Advantages and Limitations for Lab Experiments

One of the advantages of using DMPAA in lab experiments is its potential as a multi-purpose agent. It can be used in various fields of scientific research, including medicine, agriculture, and environmental science. In addition, DMPAA is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also limitations to using DMPAA in lab experiments. One of the limitations is its potential toxicity. Studies have shown that high doses of DMPAA can cause liver and kidney damage in animal models. In addition, the mechanism of action of DMPAA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DMPAA. One direction is to further explore its potential as an anti-inflammatory and analgesic agent. Studies can be conducted to determine the optimal dosage and administration route for DMPAA in humans. Another direction is to further explore its potential as a herbicide. Studies can be conducted to determine its effectiveness in different crop species and under different environmental conditions. In addition, research can be conducted to further understand the mechanism of action of DMPAA and its potential side effects.

Synthesis Methods

The synthesis of DMPAA involves the reaction of 2,5-dimethylphenol with 4-hydroxyphenylacetic acid in the presence of a catalyst. The resulting product is then purified through a series of processes, including recrystallization and column chromatography. The purity of the final product is determined using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-4-12(2)15(9-11)20-10-16(19)17-13-5-7-14(18)8-6-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRWHDGNIDWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

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